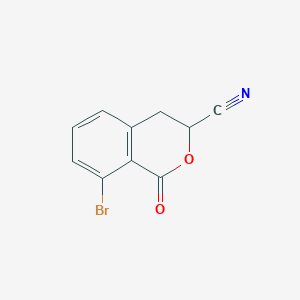

8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

CAS No.:

Cat. No.: VC17690605

Molecular Formula: C10H6BrNO2

Molecular Weight: 252.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6BrNO2 |

|---|---|

| Molecular Weight | 252.06 g/mol |

| IUPAC Name | 8-bromo-1-oxo-3,4-dihydroisochromene-3-carbonitrile |

| Standard InChI | InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-4-7(5-12)14-10(13)9(6)8/h1-3,7H,4H2 |

| Standard InChI Key | VAODVPSBCNDZDA-UHFFFAOYSA-N |

| Canonical SMILES | C1C(OC(=O)C2=C1C=CC=C2Br)C#N |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a benzopyran system—a benzene ring fused to a dihydropyran ring. The pyran moiety is partially saturated, with two hydrogen atoms retained in the 3,4-positions, conferring rigidity while allowing rotational flexibility at specific bonds. The ketone group at position 1 introduces polarity, while the bromine atom at position 8 and the carbonitrile group at position 3 create distinct electronic environments.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight (g/mol) | 252.06 |

| IUPAC Name | 8-Bromo-1-oxo-3,4-dihydroisochromene-3-carbonitrile |

This data aligns with spectroscopic and chromatographic analyses reported in vendor catalogs and chemical databases .

Substituent Effects

The bromine atom at position 8 exerts a strong electron-withdrawing effect via inductive withdrawal, polarizing the aromatic ring and directing electrophilic substitutions to meta and para positions relative to itself. Simultaneously, the carbonitrile group at position 3 contributes to the compound’s planar geometry through resonance stabilization, enhancing its suitability for π-π stacking interactions in biological systems.

Synthesis and Optimization

Reaction Pathways

The synthesis of 8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile typically begins with the bromination of a preformed benzopyran precursor. For example, 1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile may undergo electrophilic aromatic substitution using bromine () or (NBS) in the presence of a Lewis acid catalyst such as . Reaction conditions—including solvent polarity, temperature, and catalyst loading—are optimized to maximize yield and minimize byproducts.

Key Synthetic Parameters

-

Solvent: Dichloromethane (DCM) or acetonitrile, chosen for their ability to dissolve both organic reactants and inorganic catalysts.

-

Temperature: 0–25°C to control exothermic bromination reactions.

-

Catalyst: (0.1–0.3 equiv) to facilitate electrophilic substitution.

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress, ensuring the absence of unreacted starting materials or undesired isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.65 (d, Hz, 1H, H-5): Aromatic proton para to bromine.

-

δ 7.48 (dd, Hz, 1H, H-6): Coupled to H-5 and H-7.

-

δ 7.32 (d, Hz, 1H, H-7): Ortho to bromine, deshielded by electronegativity.

-

δ 4.45 (t, Hz, 1H, H-3): Adjacent to the carbonitrile group.

-

δ 3.12–2.98 (m, 2H, H-4): Methylene protons in the dihydropyran ring.

¹³C NMR (100 MHz, CDCl₃):

-

δ 192.1 (C-1, ketone carbonyl).

-

δ 118.7 (C≡N, carbonitrile).

-

δ 135.4–112.8 (aromatic carbons, with C-8 at δ 130.2 bearing bromine).

Infrared (IR) Spectroscopy

-

2220 cm⁻¹: Stretching vibration of the carbonitrile group ().

-

1685 cm⁻¹: Ketone carbonyl () stretch.

Comparative Analysis of Benzopyran Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile | 173.17 | -CN at C-3 | |

| 8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile | 252.06 | -Br at C-8, -CN at C-3 | |

| 1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid | 192.17 | -COOH at C-3 |

Chemical Reactivity and Applications

Nucleophilic Additions

The carbonitrile group undergoes nucleophilic attack by amines, hydrazines, and Grignard reagents. For instance, reaction with methylmagnesium bromide yields a tertiary alcohol, while hydrazine forms a hydrazide derivative. These products are valuable intermediates in agrochemical and pharmaceutical synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume